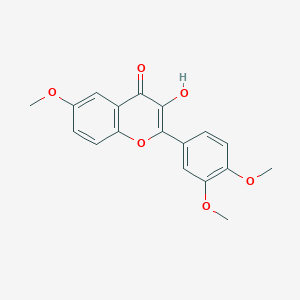
3-Hydroxy-6,3',4'-trimethoxyflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-6,3’,4’-trimethoxyflavone is a flavonoid compound known for its diverse biological activities. It is a derivative of flavone, a class of compounds widely distributed in the plant kingdom. This compound is characterized by the presence of three methoxy groups and one hydroxyl group attached to its flavone backbone, contributing to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6,3’,4’-trimethoxyflavone typically involves the methylation of hydroxyl groups on a flavonoid precursor. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to achieve the methylation. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
Industrial production of 3-Hydroxy-6,3’,4’-trimethoxyflavone may involve the extraction of the compound from natural sources, such as plants, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
化学反応の分析
Types of Reactions
3-Hydroxy-6,3’,4’-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group in the flavone structure can be reduced to form a dihydroflavone.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroflavones with enhanced biological activities.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: The compound exhibits antioxidant, anti-inflammatory, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its bioactive properties, it is investigated for potential therapeutic applications in treating diseases such as cancer and inflammation.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The biological effects of 3-Hydroxy-6,3’,4’-trimethoxyflavone are mediated through various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl group.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and modulating signaling pathways like PI3K/Akt and MAPK.
類似化合物との比較
3-Hydroxy-6,3’,4’-trimethoxyflavone can be compared with other similar flavonoid compounds, such as:
3-Hydroxy-5,7,4’-trimethoxyflavone: Similar structure but with different positions of methoxy groups, leading to variations in biological activities.
5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone: Another flavonoid with additional hydroxyl groups, which may enhance its antioxidant properties.
3,5-Dihydroxy-6,7,3’,4’-tetramethoxyflavone: Contains more methoxy groups, potentially increasing its lipophilicity and bioavailability.
Each of these compounds has unique structural features that influence their chemical reactivity and biological activities, highlighting the importance of structural modifications in flavonoid research.
特性
分子式 |
C18H16O6 |
|---|---|
分子量 |
328.3 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-3-hydroxy-6-methoxychromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-11-5-7-13-12(9-11)16(19)17(20)18(24-13)10-4-6-14(22-2)15(8-10)23-3/h4-9,20H,1-3H3 |
InChIキー |
GTTYINPAUAIFMI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


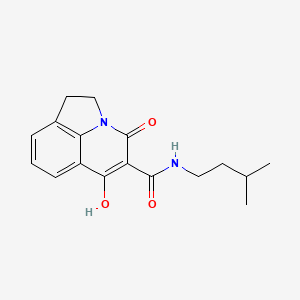
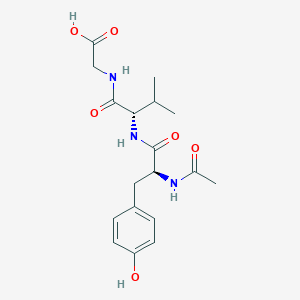

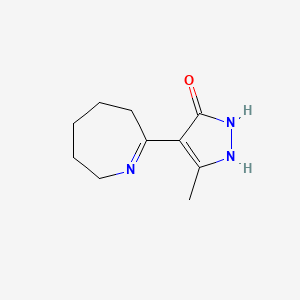

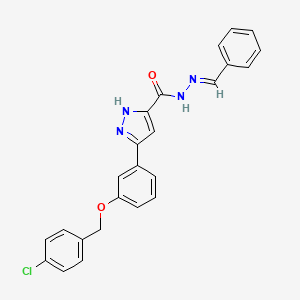

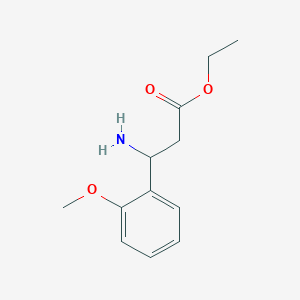
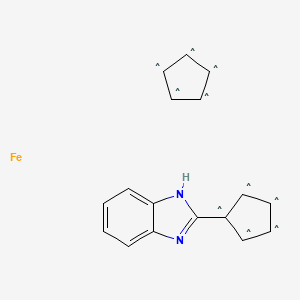
![[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B12051062.png)

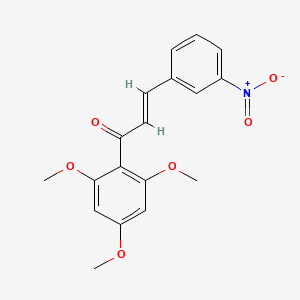
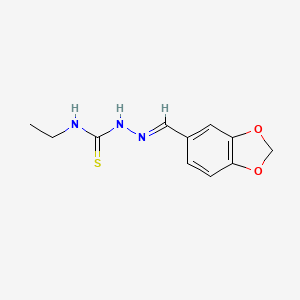
![N-[2-(4-chlorophenyl)ethyl]-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051068.png)
